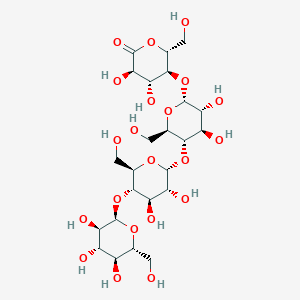

D-maltotetraono-1,5-lactone

描述

Classification and Structural Diversity of Aldono-1,5-Lactones

Aldono-1,5-lactones are a subclass of carbohydrate lactones characterized by a six-membered ring. tdl.org Their formation involves the oxidation of the aldehyde group of an aldose to a carboxylic acid, which then undergoes intramolecular esterification with the hydroxyl group at the C-5 position. tdl.orgunipv.it This cyclization results in a stable pyranose-like ring structure.

The structural diversity of aldono-1,5-lactones stems from several factors:

Parent Monosaccharide: The identity of the parent aldose dictates the stereochemistry of the resulting lactone. For instance, the oxidation of D-glucose yields D-glucono-1,5-lactone, while the oxidation of D-galactose produces D-galactono-1,5-lactone. tdl.orgtandfonline.com

Ring Size: While this section focuses on 1,5-lactones (six-membered rings), it is important to note that 1,4-lactones (five-membered rings, or furanose-like) can also form. tdl.org The relative stability of these ring structures can vary, with the five-membered ring generally being more stable than the six-membered ring in the case of lactones. tdl.org

Substituents: The hydroxyl groups on the lactone ring can be modified with various chemical groups, leading to a wide array of derivatives with distinct properties.

An equilibrium exists between the 1,5- and 1,4-lactones of aldonic acids in solution, similar to the equilibrium between pyranose and furanose forms of sugars. tdl.org However, for lactones, the general order of stability is acyclic acid > 1,4-lactone > 1,5-lactone. tdl.org

Importance of Lactones in Glycoconjugate Metabolism and Cellular Regulation

Carbohydrate lactones, including aldono-1,5-lactones, play crucial roles in various biochemical processes. Glycoconjugates, which are complex carbohydrates covalently linked to proteins or lipids, are involved in cell-cell recognition, adhesion, and signaling. units.itufmg.br The metabolism and function of these molecules can be influenced by lactones.

One of the most significant roles of aldono-1,5-lactones is their ability to act as inhibitors of glycosidases. portlandpress.comnih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, a critical step in the breakdown of complex carbohydrates. nih.gov By mimicking the transition state of the glycosidase-catalyzed reaction, aldono-1,5-lactones can effectively block the active site of these enzymes, thereby regulating carbohydrate metabolism. portlandpress.com For example, D-glucono-1,5-lactone is a known inhibitor of β-glucosidase. nih.govwikipedia.org

The regulatory functions of carbohydrate lactones extend to various cellular processes. For instance, certain lactones are involved in bacterial quorum sensing, a form of cell-to-cell communication. nih.gov Furthermore, the cyclization of sialic acid, a key component of many glycoconjugates, can form lactones, which in turn regulates the binding activity of selectins, a class of cell adhesion molecules. pnas.org

Overview of Research Trajectories for Higher Oligosaccharide Lactones, including D-Maltotetraono-1,5-Lactone

While much of the research has historically focused on monosaccharide-derived lactones like D-glucono-1,5-lactone, there is growing interest in higher oligosaccharide lactones. mdpi.com These molecules, which are derived from oligosaccharides (short chains of monosaccharide units), present a greater level of structural complexity and may offer more specific biological activities. units.itufmg.br

Oligosaccharides themselves have a wide range of biological functions, including acting as prebiotics that support beneficial gut bacteria and participating in molecular recognition events. mdpi.comhealthist.net The conversion of these oligosaccharides into their corresponding lactones opens up new avenues for research and potential applications.

This compound is a prime example of a higher oligosaccharide lactone. It is derived from maltotetraose (B33255), an oligosaccharide consisting of four glucose units linked by α-1,4 glycosidic bonds. The lactone is formed by the oxidation of the reducing end glucose unit.

Research into this compound and similar compounds is focused on several key areas:

Synthesis and Characterization: Developing efficient methods for the synthesis of these complex molecules and fully characterizing their chemical and physical properties.

Enzyme Inhibition: Investigating their potential as specific inhibitors of glycosidases, such as α-amylase and other enzymes involved in starch digestion. mdpi.com The larger size and more complex structure of oligosaccharide lactones may allow for more targeted inhibition compared to their monosaccharide counterparts.

Biomedical Applications: Exploring their potential use in managing conditions related to carbohydrate metabolism, such as type 2 diabetes, by controlling the rate of glucose release from complex carbohydrates. nih.govwikipedia.org

The study of higher oligosaccharide lactones like this compound represents a challenging but promising frontier in carbohydrate chemistry and glycobiology. Understanding their synthesis, properties, and biological activities could lead to the development of novel tools for studying and manipulating biochemical pathways.

Structure

2D Structure

3D Structure

属性

分子式 |

C24H40O21 |

|---|---|

分子量 |

664.6 g/mol |

IUPAC 名称 |

(3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one |

InChI |

InChI=1S/C24H40O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-20,22-37H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22-,23-,24-/m1/s1 |

InChI 键 |

FAUZEDDJHGPBJZ-CAFMPJKLSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC(=O)[C@@H]([C@H]4O)O)CO)CO)CO)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O |

产品来源 |

United States |

Enzymatic Interactions and Mechanistic Biochemistry of D Maltotetraono 1,5 Lactone

Substrate Specificity and Catalytic Mechanisms of Lactonases Acting on Oligosaccharide Lactones

Lactonases are enzymes that catalyze the hydrolysis of lactones, which are cyclic esters. wikipedia.org The substrate specificity of these enzymes is crucial for their biological function and is determined by the structural features of both the enzyme and the lactone.

Hydrolysis Kinetics and Equilibrium Dynamics of Oligosaccharide Lactones

The hydrolysis of oligosaccharide lactones, such as D-maltotetraono-1,5-lactone, is a dynamic process influenced by factors like pH and temperature. asm.org In aqueous solutions, these lactones exist in equilibrium with their corresponding open-chain carboxylic acids. nih.gov For instance, glucono-δ-lactone, a related sugar lactone, hydrolyzes to gluconic acid. asm.orgnih.govwikipedia.org The rate of this hydrolysis can be accelerated by enzymes. asm.org The equilibrium constant often favors the formation of the acid. asm.org

Studies on the hydrolysis of various malto-oligosaccharides have shown that the rate of hydrolysis can increase with the degree of polymerization of the saccharide. acs.org For example, the rate constant for the hydrolysis of maltotetraose (B33255) is higher than that of maltotriose (B133400) and maltose (B56501). acs.org

Table 1: Rate Constants for Hydrolysis of Malto-oligosaccharides

| Substrate | Rate Constant (k₁) |

|---|---|

| Maltose | 45 |

| Maltotriose | 66 |

| Maltotetraose | 1.1 x 10² |

| Maltopentaose | 2.2 x 10² |

| Starch | 1.4 x 10³ |

Data from a study on sulfonated solid acid catalysts. acs.org

Structural Determinants of Enzyme-Lactone Recognition

The recognition of a lactone by an enzyme is a highly specific process governed by the three-dimensional structures of both molecules. The active site of a lactonase is typically a binding crevice with distinct subsites. researchgate.netnih.gov These subsites include a region for the lactone ring where the chemical reaction occurs, a hydrophobic area that accommodates the acyl chain, and an outer hydrophilic subsite. researchgate.netnih.gov

Key structural features that determine enzyme-lactone recognition include:

Hydrogen Bonding: Hydrogen bonds between the lactone's ketone group and amino acid residues in the enzyme's active site are critical for stabilizing the enzyme-lactone complex. pnas.org

Hydrophobic Interactions: The non-polar parts of the lactone, such as an acyl chain, interact with hydrophobic residues in the enzyme's binding pocket. researchgate.net

This compound as an Enzymatic Inhibitor or Modulator

In addition to being a substrate, this compound and related sugar lactones can act as inhibitors or modulators of various enzymes, particularly glycosidases.

Competitive and Non-Competitive Inhibition Mechanisms

Enzyme inhibition can occur through several mechanisms, with competitive and non-competitive inhibition being two common types. mit.edulibretexts.org

Competitive Inhibition: In this mechanism, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. mit.edulibretexts.org By binding to the active site, the competitive inhibitor prevents the substrate from binding, thus reducing the enzyme's activity. mit.edu This type of inhibition can often be overcome by increasing the substrate concentration. mit.edu

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. libretexts.orguniroma1.it This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, even when the substrate is bound. uniroma1.it In pure non-competitive inhibition, the inhibitor binds equally well to the free enzyme and the enzyme-substrate complex. uniroma1.it

Impact on Glycosidase Activity and Carbohydrate Processing Enzymes

Sugar lactones, due to their structural similarity to the cyclic hemiacetal form of monosaccharides, are potent inhibitors of glycosidases. Glucono-δ-lactone, for example, has been shown to inhibit β-glucosidases. nih.gov This inhibition is often competitive, with the lactone mimicking the transition state of the substrate during hydrolysis.

The hydrolysis of polysaccharides is a key process in carbohydrate metabolism, and the enzymes involved are susceptible to inhibition by sugar lactones. For instance, the hydrolysis of complex carbohydrates like starch and cellulose (B213188) can be influenced by the presence of such inhibitors. acs.orgresearchgate.net

Structure-Activity Relationships in Enzyme-Lactone Interactions

The effectiveness of a lactone as an enzyme inhibitor is directly related to its chemical structure. nih.gov Key factors in the structure-activity relationship of enzyme-lactone interactions include:

Ring Size: The size of the lactone ring (e.g., γ-lactone vs. δ-lactone) can influence its binding affinity and inhibitory potency. nih.gov

Stereochemistry: The spatial arrangement of hydroxyl groups and other substituents on the lactone ring is critical for proper recognition by the enzyme's active site.

Acyl Chain Length: For lactones with acyl chains, the length and nature of the chain can significantly impact how well the inhibitor fits into the enzyme's binding pocket. science.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glucono-δ-lactone |

| Gluconic acid |

| Maltose |

| Maltotriose |

| Maltotetraose |

| Maltopentaose |

| Starch |

Participation of this compound in Glycosidic Bond Formation and Cleavage

This compound is an oligosaccharide derivative consisting of four glucose units. Its structure contains both internal α-1,4-glycosidic bonds and a terminal 1,5-lactone ring. The metabolism and biochemical participation of this compound are primarily dictated by the cleavage of these linkages.

Glycosidic bonds are covalent bonds that link monosaccharide units together to form larger carbohydrates like disaccharides and polysaccharides. khanacademy.orgsavemyexams.com The formation of these bonds occurs through a condensation reaction, where a water molecule is removed. savemyexams.com Conversely, the cleavage of these bonds is achieved through hydrolysis, a process that involves the addition of a water molecule and is often catalyzed by specific enzymes. khanacademy.orgsavemyexams.com

In the context of this compound, two primary cleavage events are significant:

Cleavage of Internal α-1,4-Glycosidic Bonds: The breakdown of the oligosaccharide chain involves the hydrolysis of the α-1,4-glycosidic linkages between the glucose residues. This reaction is catalyzed by enzymes known as glycoside hydrolases, or glycosidases. khanacademy.org Enzymes such as α-amylase are capable of cleaving these internal bonds. Research on related maltooligosaccharides shows that enzymes can cleave the chain at random internal positions, breaking the longer saccharide into smaller units like maltose (a disaccharide) and maltotriose. frontiersin.org

Hydrolysis of the 1,5-Lactone Ring: The terminal lactone ring is a cyclic ester. This ring can be opened through hydrolysis to form the corresponding carboxylic acid, in this case, a terminal D-gluconic acid residue. This hydrolysis can occur spontaneously in an aqueous environment or can be facilitated by lactonase enzymes. medchemexpress.comwikipedia.orgnih.govresearchgate.net The hydrolysis of the related compound, D-glucono-1,5-lactone, to D-gluconic acid is a well-documented process. medchemexpress.comwikipedia.org

The enzymatic cleavage of this compound is a critical first step for its integration into cellular metabolic pathways.

Table 1: Enzymatic Cleavage of Bonds in this compound

| Bond Type | Catalyzing Enzyme Class | Example Enzyme | Cleavage Products |

|---|---|---|---|

| α-1,4-Glycosidic Bond | Glycoside Hydrolase | α-Amylase | Maltose, Maltotriose, Glucose |

Structural Elucidation and Conformational Analysis of D Maltotetraono 1,5 Lactone

Advanced Spectroscopic Techniques for Characterization of Oligosaccharide Lactones

A suite of sophisticated spectroscopic methods is essential for the detailed structural analysis of oligosaccharide lactones. These techniques provide complementary information regarding stereochemistry, molecular weight, fragmentation patterns, and solution conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of oligosaccharides. glycoforum.gr.jp Chemical shifts and spin-spin coupling constants are particularly useful for determining the composition of sugar residues and the configuration of glycosidic linkages. glycoforum.gr.jp For oligosaccharides, the conformation is largely defined by the torsion angles around the glycosidic bonds. acs.org

While specific NMR data for D-maltotetraono-1,5-lactone is not extensively published, the principles of oligosaccharide analysis can be applied. Key parameters that would be determined include:

Anomeric Configuration: The coupling constants between anomeric protons (H-1) and their adjacent protons (H-2) are indicative of the α or β configuration of the glycosidic linkages.

Linkage Position: Nuclear Overhauser Effect (NOE) experiments, such as ROESY and NOESY, can establish through-space proximities between protons on adjacent sugar residues, thereby identifying the linkage positions (e.g., 1→4).

Ring Conformation: The conformation of the individual monosaccharide rings (typically a chair form) can be deduced from the various proton-proton coupling constants around the ring. glycoforum.gr.jp

Lactone Ring Identification: The chemical shifts of carbons and protons in the vicinity of the lactone ring would be significantly different from those in the parent oligosaccharide, providing a clear signature of the lactone group. For instance, in D-ribonolactone derivatives, the identification of the lactone ring size (five- or six-membered) can be achieved using 1H and 1H-1H NOESY NMR spectroscopy. ufrgs.br

The increasing sensitivity of NMR through higher magnetic fields and cryogenic probes continues to enhance its role in the detailed structural elucidation of complex carbohydrates like this compound. glycoforum.gr.jp

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Oligosaccharides

| Nucleus | Structural Feature | Typical Chemical Shift (ppm) |

| ¹H | Anomeric Protons (α-linkage) | 4.8 - 5.2 |

| Anomeric Protons (β-linkage) | 4.4 - 4.8 | |

| Ring Protons | 3.2 - 4.2 | |

| CH₂OH Protons | 3.7 - 4.0 | |

| ¹³C | Anomeric Carbons (α-linkage) | 98 - 102 |

| Anomeric Carbons (β-linkage) | 102 - 105 | |

| Ring Carbons | 68 - 82 | |

| C=O (Lactone) | 170 - 180 |

Note: This table provides general ranges. Actual values for this compound would require experimental determination.

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and sequence of oligosaccharides due to its high sensitivity and speed. mdpi.comnih.gov For this compound, the expected monoisotopic mass is 664.563 Da. ebi.ac.uk

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In this technique, the molecular ion is isolated and fragmented, and the resulting fragment ions provide information about the sequence and linkage of the monosaccharide units. Common ionization techniques for oligosaccharides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov

The fragmentation of oligosaccharide lactones often involves cleavage of the glycosidic bonds and the lactone ring itself. acs.org The resulting B, C, Y, and Z-type ions are diagnostic of the oligosaccharide sequence. Cross-ring cleavages (A and X-type ions) can provide information about the linkage positions. mdpi.com The fragmentation patterns can be complex, but they provide a wealth of structural information. frontiersin.org

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of this compound

| Ion Type | Description | Expected m/z (indicative) |

| [M+Na]⁺ | Sodium adduct of the molecular ion | 687.55 |

| Y-type ions | Fragments containing the reducing end (lactone) | Variable |

| B-type ions | Fragments containing the non-reducing end | Variable |

| Cross-ring fragments | Provide linkage information | Variable |

Note: The exact m/z values would depend on the specific fragmentation pathways and the adducted ion (e.g., Na⁺, K⁺).

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the three-dimensional structure of chiral molecules like oligosaccharides. zoologytalks.com These methods measure the differential absorption or rotation of left and right circularly polarized light. zoologytalks.comrsc.org

For oligosaccharide lactones, the carbonyl chromophore of the lactone group provides a useful spectroscopic handle. The n-π* transition of the carboxylate group, which occurs around 208 nm, is often exploited in CD studies. rsc.org The sign and magnitude of the Cotton effect in the CD or ORD spectrum are directly related to the conformation of the molecule in solution. rsc.org

Detecting Conformational Changes: Changes in the spectra upon variations in temperature, solvent, or binding to other molecules can indicate conformational shifts. oregonstate.edu

These experimental techniques, when combined, provide a comprehensive picture of the primary structure and conformational preferences of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov The technique involves crystallizing the molecule of interest and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov

To date, there are no published crystal structures of this compound in the Crystallography Open Database or other major repositories. However, the crystal structures of related compounds, such as D-glucono-1,5-lactone, have been determined. scilit.com These structures provide valuable insights into the preferred conformation of the pyranose ring containing the lactone function.

Obtaining a crystal structure of this compound, or a complex of it with a protein, would provide definitive information about:

Precise Bond Lengths and Angles: Offering a static, high-resolution view of the molecule's geometry.

Glycosidic Linkage Torsion Angles: Defining the relative orientation of the glucose units.

Intramolecular Hydrogen Bonding: Identifying key interactions that stabilize the conformation.

Intermolecular Interactions: In a complex, it would reveal the specific contacts with a binding partner.

The primary challenge in the X-ray crystallographic study of oligosaccharides is obtaining well-diffracting crystals, as these molecules are often flexible and conformationally heterogeneous.

Computational Chemistry and Molecular Modeling of Lactone Conformations

Computational chemistry and molecular modeling are powerful tools for investigating the conformational landscape, electronic properties, and reactivity of molecules like this compound. researchgate.nettandfonline.com These methods complement experimental data by providing insights into structures and dynamics that may be difficult to observe directly.

Molecular modeling can be used to explore the potential energy surface of the oligosaccharide, identifying low-energy conformations and the barriers between them. This is particularly useful for understanding the flexibility of the glycosidic linkages. nih.gov The results of such studies can be used to interpret NMR data and to build models of how the oligosaccharide might interact with other molecules. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. iaea.orgunige.ch It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like oligosaccharides.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: To find the lowest energy conformation of the molecule.

Calculate Spectroscopic Properties: To predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data.

Analyze Electronic Properties: To determine the distribution of electron density, molecular orbitals, and electrostatic potential, which are key to understanding the molecule's reactivity.

Model Reaction Mechanisms: To investigate the hydrolysis of the lactone ring or other chemical transformations.

The choice of the functional and basis set is crucial for obtaining accurate results with DFT. For systems involving non-covalent interactions, such as those within a folded oligosaccharide, dispersion-corrected functionals are often necessary. rsc.org

Molecular Dynamics Simulations of Lactone-Solvent and Lactone-Protein Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules like this compound in various environments. These simulations can provide atomic-level insights into the interactions between the lactone and solvent molecules, as well as its binding dynamics with proteins, which are often its biological targets.

Lactone-Solvent Interactions:

Lactone-Protein Interactions:

This compound, as an oligosaccharide analogue, is expected to interact with various carbohydrate-binding proteins, such as glycosidases and lectins. MD simulations are instrumental in elucidating the molecular basis of these recognition events. nih.gov Simulations of protein-oligosaccharide complexes, for instance with galectins, have demonstrated that a set of anchoring interactions are often maintained between the protein's carbohydrate recognition domain (CRD) and the core saccharide structure. nih.gov For this compound, key interactions would likely involve hydrogen bonds between the hydroxyl groups of the glucose units and polar residues in the protein's binding site, such as Arginine, Asparagine, and Glutamate. nih.govnih.gov

Furthermore, simulations can capture the conformational flexibility of both the lactone and the protein upon binding. oup.com The oligosaccharide chain can adopt different conformations to fit optimally into the binding groove of a protein. For example, simulations of maltose (B56501) binding protein (MBP) have shown that the protein can undergo significant conformational changes, shifting from an 'open' to a 'closed' state upon ligand binding to secure the carbohydrate. plos.orgplos.org MD simulations can track these dynamic events over time, providing a more complete picture than static experimental structures. nih.gov The stability of the resulting complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

The binding affinity can be estimated from MD simulations using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. This method calculates the free energy of binding by considering van der Waals and electrostatic interactions, as well as solvation energies. The table below presents hypothetical binding energy components for the interaction of this compound with a generic glycosidase active site, based on typical values seen for similar inhibitor-enzyme complexes. nih.govespublisher.com

| Interaction Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -28.2 |

| Polar Solvation Energy | +35.8 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -42.0 |

This interactive table contains hypothetical data for illustrative purposes, based on findings for analogous systems.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Active Sites

To study the chemical reactions that this compound might undergo within an enzyme active site, such as its role as a glycosidase inhibitor, a more advanced computational technique known as the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method is employed. This approach combines the accuracy of quantum mechanics (QM) for the reactive part of the system with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. nih.gov

In a typical QM/MM setup for studying the interaction of this compound with a glycosidase, the lactone itself and the key amino acid residues involved in catalysis (e.g., the catalytic nucleophile and the general acid/base) would be treated with a QM method, like Density Functional Theory (DFT). usda.govresearchgate.net The rest of the protein and the solvent are described by a classical MM force field. nih.gov This partitioning allows for the detailed investigation of electronic events like bond breaking and formation during the enzymatic reaction.

QM/MM simulations are particularly valuable for elucidating the mechanism of enzyme inhibition. For glycosidases, inhibition often involves the formation of a covalent intermediate between the inhibitor and a nucleophilic residue (e.g., Aspartate or Glutamate) in the active site. researchgate.net QM/MM calculations can map the entire reaction pathway, identifying the structures and energies of transition states and intermediates. researchgate.net For example, studies on α-glucosidase have used QM/MM to calculate the activation free energy for the glycosylation step, where the enzyme's nucleophile attacks the anomeric carbon of the substrate or inhibitor. nih.govresearchgate.net

The table below shows representative data from a QM/MM study on a glycosidase, illustrating the calculated free energy barriers for the glycosylation and deglycosylation steps of a reaction, which are critical for understanding the efficiency of catalysis and inhibition.

| Mechanistic Step | Reactant | Transition State | Product | Activation Free Energy (ΔG‡) (kcal/mol) |

| Glycosylation | Enzyme + Inhibitor | [Enzyme-Inhibitor]‡ | Covalent Intermediate | 15.2 |

| Deglycosylation | Covalent Intermediate + H₂O | [Intermediate-H₂O]‡ | Enzyme + Product | 20.5 |

This interactive table contains representative data based on published QM/MM studies of glycosidases to illustrate the type of information obtained. researchgate.net

These calculations can reveal why a compound like this compound might act as an inhibitor. A high activation barrier for the deglycosylation step, for instance, would mean that the covalent intermediate is long-lived, effectively trapping the enzyme in an inactive state. By decomposing the interaction energies, QM/MM studies can also pinpoint which active site residues are most critical for stabilizing the transition state and thus for catalysis. nih.gov This detailed mechanistic insight is invaluable for the rational design of more potent and selective enzyme inhibitors.

Biochemical and Biological Research Applications Non Clinical of D Maltotetraono 1,5 Lactone

Utilization as a Biochemical Probe for Glycosylation Pathways

In the study of glycosylation, the intricate process of adding and modifying sugar chains (glycans) on proteins and lipids, specific probes are essential to elucidate enzymatic mechanisms and pathway dynamics. Aldono-1,5-lactones, such as D-glucono-1,5-lactone, are known to act as inhibitors of glycosidases, enzymes that cleave glycosidic bonds. This inhibitory action is attributed to the lactone's ability to mimic the transition state of the natural substrate during enzymatic hydrolysis.

Given its structure as a lactone of a four-glucose oligosaccharide, D-maltotetraono-1,5-lactone could theoretically serve as a specific probe for enzymes involved in the processing of malto-oligosaccharides. These enzymes are crucial in various biological processes, including starch metabolism and glycoprotein (B1211001) trimming within the endoplasmic reticulum. By selectively inhibiting exoglycosidases that act on non-reducing terminal glucose residues of malto-oligosaccharide chains, researchers could use this compound to:

Investigate enzyme specificity: By comparing its inhibitory effect on a panel of glycosidases, the precise substrate requirements of these enzymes can be detailed.

Study glycan processing: Introducing this compound to cellular models could arrest specific steps in the glycosylation pathway, allowing for the accumulation and identification of intermediate glycan structures.

Elucidate enzyme mechanisms: The kinetics and nature of the inhibition (e.g., competitive) can provide insights into the catalytic mechanism of the targeted glycosidases.

Role in Enzyme Assay Development and Biocatalysis

The development of robust enzyme assays is fundamental to understanding enzyme function and for high-throughput screening of potential modulators. This compound can be instrumental in this area, primarily as a control compound or a competitive inhibitor in assays for enzymes such as amylases and glucosidases.

In biocatalysis, where enzymes are used to drive chemical reactions, controlling unwanted enzymatic activity is often necessary. For instance, if a desired biotransformation is accompanied by the degradation of a carbohydrate substrate or product by contaminating glycosidases, this compound could act as a selective inhibitor to prevent this degradation, thereby improving the yield and purity of the target molecule.

Table 1: Potential Applications of this compound in Enzyme Assays and Biocatalysis

| Application Area | Specific Use | Expected Outcome |

| Enzyme Assay Development | Positive control for inhibition studies of malto-oligosaccharide processing enzymes. | Validation of the assay's ability to detect inhibitory compounds. |

| Competitive inhibitor to determine the binding affinity (Ki) of substrates. | Elucidation of enzyme-substrate interaction dynamics. | |

| Biocatalysis | Selective inhibitor of contaminating exoglycosidases in enzyme preparations. | Increased yield and purity of the desired biocatalytic product. |

| Tool to halt enzymatic reactions at specific time points for analysis. | Precise monitoring of reaction progress and intermediate formation. |

Fundamental Studies in Carbohydrate Chemistry and Glycobiology

Fundamental research in carbohydrate chemistry often involves understanding the structure, conformation, and reactivity of complex carbohydrates. This compound, as a conformationally constrained analog of maltotetraose (B33255), is a valuable tool for such studies. The lactone ring locks the anomeric carbon in a specific conformation, which can be used to probe the structural requirements for carbohydrate-protein interactions.

In glycobiology, this compound could be used to investigate the binding specificities of carbohydrate-binding proteins (lectins) that recognize malto-oligosaccharides. By comparing the binding affinity of a lectin for maltotetraose versus this compound, researchers can infer the importance of the reducing end's conformation for recognition. Such studies are critical for understanding the role of lectins in cell-cell recognition, signaling, and pathogen interactions.

Table 2: Research Findings from Analogous Aldono-1,5-Lactones

| Compound | Research Area | Key Finding | Reference |

| D-glucono-1,5-lactone | Enzyme Inhibition | Acts as a competitive inhibitor of β-glucosidase by mimicking the oxocarbenium ion-like transition state. | wikipedia.org |

| D-glucono-1,5-lactone | Carbohydrate Chemistry | Its hydrolysis in water to form gluconic acid provides a model system for studying lactone stability and reactivity. | researchgate.netnih.gov |

| β-lactones | Activity-Based Protein Profiling | Can be used as probes to identify and characterize serine hydrolases in complex biological systems. | nih.gov |

Applications in Glycomics and Metabolomics Research

Glycomics and metabolomics aim to comprehensively identify and quantify all glycans and small-molecule metabolites, respectively, in a biological system. nih.gov this compound can serve as an important standard in these fields.

In Glycomics: As a well-defined, stable derivative of a common oligosaccharide, it can be used as an internal standard in mass spectrometry-based analyses of malto-oligosaccharides. Its distinct mass would allow for precise quantification of related structures in complex mixtures. ebi.ac.uk

In Metabolomics: The study of carbohydrate metabolism can be advanced by using isotopically labeled versions of this compound. By tracing the metabolic fate of the labeled lactone, researchers could uncover novel pathways or quantify fluxes through known metabolic routes, such as the pentose (B10789219) phosphate (B84403) pathway, following its intracellular hydrolysis and subsequent metabolism. europa.eu The use of stable isotope tracers is a powerful technique in metabolomics for monitoring metabolic flux and identifying novel metabolites. nih.gov

The ability to use this compound to perturb carbohydrate metabolic pathways and then analyze the global changes in the metabolome would provide a systems-level understanding of its biological effects and the interconnectedness of metabolic networks.

Derivatization and Structural Modification of D Maltotetraono 1,5 Lactone

Synthesis of Analogs and Conjugates for Biochemical Probes

The synthesis of D-maltotetraono-1,5-lactone analogs and their conjugation to reporter molecules are crucial for their use as biochemical probes. These probes are instrumental in studying the binding sites and mechanisms of carbohydrate-processing enzymes and proteins.

One common strategy involves the introduction of a functional group that allows for covalent attachment to other molecules. For instance, malto-oligosaccharides can be converted into glycosyl azides. biorxiv.org This transformation is a key step that facilitates the "click chemistry" approach, a versatile and efficient method for conjugation. biorxiv.org The resulting azido-functionalized this compound can then be coupled to molecules containing an alkyne group, such as fluorescent dyes, biotin, or solid supports for affinity chromatography. biorxiv.orgelicityl-oligotech.com

Another approach is the synthesis of photolabile, spacer-modified oligosaccharides. nih.gov This method involves coupling the oligosaccharide to a spacer molecule that contains a photochemically active group and an azido (B1232118) group for further conjugation. nih.gov Such probes can be used to map the binding sites of proteins, as the photolabile group can be activated by light to form a covalent bond with the protein in close proximity. nih.gov The affinity of these modified oligosaccharides for their target proteins, such as pancreatic α-amylase, can be significantly enhanced with increasing chain length. nih.gov

Enzymatic methods also play a significant role in the synthesis of modified malto-oligosaccharides. For example, cyclodextrin (B1172386) glycosyltransferase (CGTase) can be used to catalyze the coupling of modified glucose units to a malto-oligosaccharide acceptor. nih.gov This chemoenzymatic approach allows for the site-specific introduction of modifications. nih.govacs.org

Table 1: Examples of Malto-oligosaccharide Derivatization for Biochemical Probes

| Derivatization Strategy | Functional Group Introduced | Application | Reference |

|---|---|---|---|

| Conversion to Glycosyl Azide | Azide (-N3) | Click chemistry for conjugation to probes (e.g., fluorescent dyes, biotin) | biorxiv.org |

| Photolabile Spacer Modification | Photoreactive group and an azido group | Photoaffinity labeling to map protein binding sites | nih.gov |

| Cationic Derivatization | Cationic groups | Trash scavenging in papermaking processes | google.com |

| Dual Functionalization | e.g., Biotin and Fluorescein | Multi-modal detection and analysis | elicityl-oligotech.com |

Strategies for Functional Group Transformations

Functional group transformations of this compound are employed to alter its properties and to introduce reactive sites for further modification. These transformations can be achieved through both chemical and enzymatic methods.

Chemical modifications often target the hydroxyl groups of the glucose units. Esterification and etherification are common reactions to introduce a variety of functional groups. brill.com For example, malto-oligosaccharides can be derivatized with cationic agents in an aqueous medium. google.com

Enzymatic synthesis provides a high degree of regio- and stereoselectivity, which is often challenging to achieve through purely chemical methods. mdpi.com Various enzymes are utilized for the synthesis of modified malto-oligosaccharides:

Cyclodextrin Glycosyltransferase (CGTase) can be used to synthesize 6³-modified maltopentaoses and tetraoses. nih.gov

Phosphorylases can catalyze the xylosylation of maltotetraose (B33255) using α-D-xylose-1-phosphate as a donor, resulting in the addition of a xylose unit to the non-reducing end. researchgate.net

Amylases , under specific conditions, can be used to produce derivatives of malto-oligosaccharides. google.com For instance, porcine pancreatic amylase can hydrolyze substituted γ-cyclodextrins to yield specifically modified linear malto-oligosaccharides. oup.com

A chemoenzymatic approach can also be employed, where a chemically modified substrate is used in an enzymatic reaction. For example, modified cyclodextrins can be enzymatically degraded to produce specifically substituted maltooligosaccharides. acs.org

Impact of Chemical Modifications on Biochemical Reactivity and Interactions

Chemical modifications to the structure of this compound and related malto-oligosaccharides can have a profound impact on their biochemical reactivity and their interactions with proteins and other biological molecules.

The introduction of certain modifications can lead to potent enzyme inhibitors. For example, 6³-deoxymaltopentaose and 6³-deoxymaltotetraose have been shown to exhibit strong inhibitory activities against human pancreatic and salivary α-amylases. nih.gov The inhibitory concentration (IC50) of these modified oligosaccharides was found to be significantly lower than that of the corresponding modified maltotriose (B133400), indicating that the chain length plays a crucial role in the inhibitory potency. nih.gov

The affinity of modified malto-oligosaccharides for binding proteins can also be significantly altered. Spacer-modified maltose (B56501) and maltotriose derivatives showed a more than tenfold increase in affinity for pancreatic α-amylase and the maltose-binding protein from E. coli compared to the corresponding modified disaccharides. nih.gov

Furthermore, the functionalization of malto-oligosaccharides can influence the catalytic efficiency of enzymes used in their synthesis. For instance, the introduction of a longer side chain of a carboxymethyl group in a cross-linker for combined cross-linked enzyme aggregates (combi-CLEAs) of cyclodextrin glucanotransferase and maltogenic amylase led to a significant improvement in the catalytic efficiency (Kcat/Km) for the production of malto-oligosaccharides. nih.gov

Future Research Directions and Unexplored Avenues for D Maltotetraono 1,5 Lactone Studies

Development of Novel Biocatalytic Systems for Oligosaccharide Lactone Production

The efficient and specific synthesis of oligosaccharide lactones like D-maltotetraono-1,5-lactone is a primary hurdle. Biocatalysis, using enzymes or whole-cell systems, offers a promising alternative to complex chemical synthesis methods. nih.govresearchgate.net Future research will likely focus on discovering and engineering enzymes capable of producing these target molecules with high yield and purity.

Key research thrusts include:

Enzyme Discovery: Screening novel microorganisms from diverse environments for enzymes such as glycosyltransferases, glycosidases, and oxidoreductases that can synthesize or modify maltotetraose (B33255) to its lactone form. nih.goveuropa.eu

Enzyme Engineering: Utilizing protein engineering techniques to improve the stability, activity, and specificity of known enzymes. For instance, lipases, known for their role in polyester (B1180765) synthesis through lactone ring-opening polymerization, could be engineered for the reverse reaction under specific conditions. mdpi.com

Whole-Cell Biocatalysts: Developing engineered microbial strains (e.g., E. coli or P. pastoris) that overexpress the necessary enzymatic machinery for this compound production from simple, sustainable feedstocks. europa.euacs.org This approach can be more cost-effective by eliminating the need for costly enzyme purification. acs.org

| Research Approach | Key Enzymes/Systems | Potential Advantages |

| Enzyme Discovery | Glycosyltransferases, Glycosidases, Laccases, Baeyer-Villiger monooxygenases | Access to novel catalytic activities and specificities. europa.eumdpi.com |

| Enzyme Engineering | Directed Evolution, Rational Design of Lipases, Transferases | Enhanced stability, yield, and substrate specificity; reduction of by-products. royalsocietypublishing.org |

| Whole-Cell Biocatalysis | Engineered E. coli, Pichia pastoris | Cost-effective production, use of sustainable feedstocks, in vivo cofactor regeneration. europa.euacs.org |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

To understand the synthesis and potential biological roles of this compound, sensitive and specific analytical methods are crucial. Future work must focus on developing and refining techniques capable of detecting and quantifying this compound in complex biological matrices.

Prospective analytical advancements include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating carbohydrates. ugent.be The development of specialized columns and derivatization techniques will be essential for resolving this compound from similar oligosaccharides. ugent.beresearchgate.net High-pH anion-exchange chromatography (HPAEC) is particularly well-suited for separating oligosaccharides. oup.com

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) and tandem MS (MS/MS) will be critical for structural elucidation and sensitive detection. nih.govresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide rapid profiling of oligosaccharides. oup.com

Derivatization Strategies: The use of labeling reagents can enhance detection sensitivity in both MS and HPLC-UV methods. researchgate.netnih.gov For example, derivatization can improve ionization efficiency in MS or add a UV-active chromophore for HPLC analysis. researchgate.netnih.gov

| Analytical Technique | Application for this compound | Potential Challenges |

| HPLC with UV/PAD Detection | Quantification after derivatization with a chromophore. researchgate.net | Requires derivatization; potential for incomplete reaction. |

| High-pH Anion-Exchange Chromatography (HPAEC) | High-resolution separation from other oligosaccharides. oup.com | Lactone hydrolysis at high pH may complicate analysis. oup.com |

| LC-Mass Spectrometry (LC-MS/MS) | Definitive structural identification and quantification in complex mixtures. nih.gov | Poor ionization of neutral oligosaccharides; potential for in-source fragmentation. nih.gov |

| MALDI-TOF MS | High-throughput screening of enzymatic reactions and biological samples. researchgate.net | Salt interference; requires specific matrices for optimal results. researchgate.net |

Integrated Computational and Experimental Approaches to Enzyme Design and Specificity

The rational design of enzymes for producing specific oligosaccharide structures is a rapidly advancing field. Combining computational modeling with experimental validation offers a powerful strategy for developing biocatalysts for this compound synthesis. fao.org

Future research directions in this area involve:

Molecular Modeling: Using tools like Rosetta and AlphaFold to generate high-resolution 3D models of candidate enzymes. frontiersin.org This allows for the identification of active sites and key amino acid residues involved in substrate binding and catalysis. frontiersin.org

Molecular Docking and Dynamics: Simulating the interaction of maltotetraose and its lactone form with the enzyme's active site to predict binding affinity and catalytic mechanism. This can guide mutations to improve specificity.

Machine Learning and AI: Employing machine learning algorithms to analyze large datasets of enzyme sequences and functions to predict optimal mutations for desired activities. frontiersin.org This can accelerate the enzyme engineering process significantly. frontiersin.org

Elucidation of Broader Biological Roles in Complex Systems

Perhaps the most significant unexplored avenue is the biological function of this compound. Oligosaccharides are known to play critical roles in cell recognition, cell adhesion, and immune modulation. nih.govwikipedia.org The lactone functional group could confer unique properties and biological activities.

Key questions to be addressed include:

Host-Microbe Interactions: Investigating whether this compound can be utilized by specific gut bacteria, potentially acting as a prebiotic to modulate the gut microbiome. mdpi.com

Cell Signaling: Exploring if the compound can act as a signaling molecule, interacting with cell surface receptors (lectins) to trigger specific cellular responses. wikipedia.org The functions of oligosaccharides can range from structural to mediating specific recognition events. nih.govucsd.edu

Enzyme Inhibition: Assessing whether this compound can act as an inhibitor of carbohydrate-processing enzymes, such as glycosidases, which could have therapeutic implications.

The study of this compound is currently a blank slate, but one that lies at the intersection of biocatalysis, advanced analytics, and glycobiology. The research directions outlined here provide a framework for future studies that could establish this molecule as a valuable compound with unique properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。